molecular formula C20H18N2O3 B11717041 1-Amino-2-(piperidin-1-ylcarbonyl)anthracene-9,10-dione

1-Amino-2-(piperidin-1-ylcarbonyl)anthracene-9,10-dione

Cat. No.: B11717041
M. Wt: 334.4 g/mol
InChI Key: UDCDRYXJVMHNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-AMINO-2-(PIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound with a unique structure that combines an anthracene core with amino and piperidine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-AMINO-2-(PIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction.

    Attachment of the Piperidine Moiety: The piperidine moiety is attached through an amide bond formation using piperidine and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-AMINO-2-(PIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The amino and piperidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-AMINO-2-(PIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-AMINO-2-(PIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. Detailed studies on its binding interactions and effects on cellular processes are ongoing.

Comparison with Similar Compounds

Similar Compounds

    1-AMINO-9,10-DIHYDROANTHRACENE-9,10-DIONE: Lacks the piperidine moiety, resulting in different chemical properties and biological activities.

    2-(PIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE: Lacks the amino group, affecting its reactivity and applications.

Uniqueness

1-AMINO-2-(PIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is unique due to the presence of both amino and piperidine functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

1-amino-2-(piperidine-1-carbonyl)anthracene-9,10-dione

InChI

InChI=1S/C20H18N2O3/c21-17-15(20(25)22-10-4-1-5-11-22)9-8-14-16(17)19(24)13-7-3-2-6-12(13)18(14)23/h2-3,6-9H,1,4-5,10-11,21H2

InChI Key

UDCDRYXJVMHNHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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